Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Utility of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane
Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Utility of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane
Executive Overview
As modern organic synthesis pushes the boundaries of late-stage functionalization and bioorthogonal chemistry, the strategic selection of cross-coupling reagents becomes paramount.1 (CAS: 109669-45-6) has emerged as a highly specialized nucleophilic partner in palladium-catalyzed transformations[1]. Beyond its traditional role in Stille couplings, this organotin reagent is now pivotal in synthesizing advanced fluorogenic probes for live-cell imaging. By transferring a dihydropyran moiety onto heteroaromatic scaffolds, it introduces unique steric and electronic perturbations that dramatically accelerate downstream click-chemistry kinetics.
Physicochemical & Structural Profiling
Understanding the physical properties of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is critical for optimizing reaction conditions, particularly regarding thermal stability and solvent compatibility. The compound features a 5,6-dihydro-4H-pyran ring substituted with a bulky, lipophilic tributylstannyl group at the 2-position, rendering it highly soluble in non-polar and weakly polar organic solvents[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Method / Condition |
| Molecular Formula | C₁₇H₃₄OSn[1] | Standard |
| Molecular Weight | 373.16 g/mol [1] | Calculated |
| CAS Registry Number | 109669-45-6 | Chemical Abstracts Service |
| Appearance | Colorless to light yellow liquid | Visual Inspection |
| Density | 1.119 g/mL[1] | At 25 °C |
| Boiling Point | 378.3 °C (Predicted)[1] | At 760 mmHg |
| Refractive Index | 1.495 (n20/D) | At 20 °C |
| Flash Point | > 110 °C[1] | Closed Cup |
Mechanistic Causality: The Dihydropyran Advantage in Bioorthogonal Ligation
Why specifically utilize a dihydropyran stannane rather than a simpler alkyl or aryl derivative? The causality is rooted in the precise electronic demands of inverse electron-demand Diels-Alder (IEDDA) reactions.
Recent breakthroughs in bioorthogonal "triazinium ligation" demonstrate that installing a dihydropyran moiety at the C3 position of an N1-tert-butyl 1,2,4-triazinium core fundamentally alters its reactivity[2]. The oxygen atom within the dihydropyran ring induces severe intramolecular electrostatic repulsion against the adjacent nitrogen of the triazinium core. This O–N repulsion destabilizes the ground state of the heterodiene, effectively lowering the activation energy barrier for cycloaddition. Consequently, the reaction rate with strained alkynes (such as endo-BCN) surges to a remarkable rate constant ( k2 ) of 111.6 M⁻¹ s⁻¹, enabling rapid, no-wash fluorogenic labeling in live cells[2].
Caption: Logical relationship between C3-dihydropyran substitution and enhanced bioorthogonal reactivity.
Experimental Methodology: Cu-Mediated Liebeskind-Srogl Coupling
To append the dihydropyran ring onto a thioether-functionalized scaffold (e.g., SMe-Triazinium), standard Stille conditions are insufficient due to the poor leaving-group ability of the thiomethyl moiety. Instead, a 2 approach is required[2]. This protocol utilizes Copper(I) thiophene-2-carboxylate (CuTC) as a stoichiometric mediator. The copper center coordinates to the sulfur, polarizing the C–S bond to facilitate oxidative addition by palladium, while simultaneously driving the transmetalation of the dihydropyran group from the stannane.
Caption: Experimental workflow for the Liebeskind-Srogl cross-coupling of triazinium salts.
Step-by-Step Protocol (Self-Validating System)
Based on optimized parameters yielding ~54% of the C3-substituted product[2].
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Inert Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the C3-thiomethyl triazinium salt (0.117 mmol) in rigorously degassed 1,4-dioxane (2.0 mL).
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Causality: Dioxane is chosen for its boiling point and ability to solubilize both the ionic triazinium salt and the highly lipophilic stannane. Degassing prevents premature catalyst oxidation.
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Catalyst & Mediator Loading: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5-10 mol%) and Copper(I) thiophene-2-carboxylate [CuTC] (1.5 equivalents).
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Self-Validating Checkpoint 1: The solution should initially exhibit the bright yellow hue characteristic of active Pd(0). If the solution instantly turns black (Pd-black precipitation), the system has been compromised by oxygen or moisture, and the catalytic cycle is dead.
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Stannane Introduction: Inject Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (1.2 equivalents) dropwise via a gas-tight syringe.
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Thermal Activation: Heat the reaction mixture to 60 °C and stir for 4 to 12 hours.
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Self-Validating Checkpoint 2: Monitor reaction progression via TLC (UV active). The highly polar starting material will gradually be replaced by a slightly less polar, highly fluorescent product spot.
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Organotin Quenching & Workup: Cool the reaction to room temperature. Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes.
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Self-Validating Checkpoint 3: The addition of KF converts soluble tributyltin byproducts into polymeric tributyltin fluoride (Bu₃SnF). The visible formation of a dense, insoluble white precipitate validates that the toxic stannane byproduct has been successfully sequestered.
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Isolation: Filter the suspension through a pad of Celite to remove the tin salts and palladium/copper residues. Extract the filtrate with dichloromethane, dry over Na₂SO₄, and purify via flash column chromatography.
EHS & Organotin Handling Protocols
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane carries severe hazard classifications (Acute Tox. 3 Oral, Acute Tox. 4 Dermal, STOT RE 1, and Aquatic Chronic 1). As an organotin, it is highly lipophilic and can easily penetrate laboratory gloves and skin, acting as a potent endocrine disruptor and neurotoxin.
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Engineering Controls: All manipulations must be performed inside a certified Class II fume hood.
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PPE: Double-gloving with nitrile over neoprene is recommended during the handling of the neat liquid.
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Waste Management: Never dispose of organotin waste in standard organic streams. All glassware and reaction waste must be treated with aqueous KF or iodine solutions to precipitate the tin before specialized heavy-metal disposal.
References
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The Journal of Organic Chemistry (ACS Publications) | Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells |[Link]
